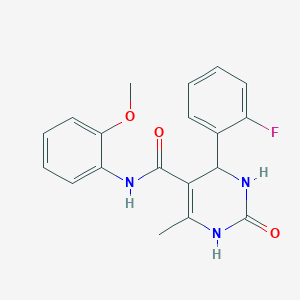
4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as the fluorophenyl ring, methoxyphenyl ring, and the pyrimidine core. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and activities of the compound .
Synthesis Analysis
The synthesis of related pyrimidine derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a pyrazolo[1,5-a]pyrimidine derivative was achieved by condensation of dimethylamine with a pyrazolo[1,5-a]pyrimidine-3-carboxylic acid intermediate, which was prepared from an amino-pyrazole and a fluorinated butane-dione . Similarly, the synthesis of pyrido[1,2-a]pyrimidine derivatives involved the reaction of benzylamines with a pyrido[1,2-a]pyrimidine carboxylate obtained by condensation of an amino-pyridine and a methanetricarboxylate . These methods suggest that the synthesis of the compound may also involve condensation reactions and the use of fluorinated precursors.
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using techniques like NMR spectroscopy and X-ray crystallography. For example, the structure of a pyrazolo[1,5-a]pyrimidine derivative was determined through crystallography , while the structure of pyrido[1,2-a]pyrimidine derivatives was confirmed using NMR spectroscopy and, in some cases, polarimetry . These techniques would likely be applicable in analyzing the molecular structure of "4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide".
Chemical Reactions Analysis
The chemical reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating groups. For instance, the fluorine atoms in the fluorophenyl ring can affect the reactivity of the compound by withdrawing electron density . The methoxy group, being an electron-donating group, could potentially influence the reactivity of the methoxyphenyl ring . These effects can play a significant role in the chemical reactions that the compound may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be quite diverse. The presence of fluorine atoms can significantly affect the physical properties, such as boiling and melting points, due to the strong electronegativity of fluorine . The chemical properties, such as acidity or basicity, can be influenced by the substituents attached to the pyrimidine ring. For example, the presence of a methoxy group could potentially increase the electron density on the pyrimidine ring, affecting its chemical behavior . Additionally, the compound's potential biological activity, such as inhibition of cancer cell proliferation, could be inferred from the biological activities observed in similar compounds .
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Research has focused on the development of pyrimidine derivatives as potent inhibitors or activators of biological targets, illustrating the versatility of pyrimidine frameworks in drug discovery:
- Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as selective Met kinase inhibitors, demonstrating potent anti-tumor activity in preclinical models. These findings highlight the therapeutic potential of pyrimidine derivatives in oncology (G. M. Schroeder et al., 2009).
- Pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, offering insights into the structure-activity relationship and the potential of pyrimidine derivatives as anticancer agents (Ashraf S. Hassan et al., 2015).
Material Science
Pyrimidine derivatives also find applications in material science, particularly in the development of functional materials:
- Electroactive polyamides incorporating bis(diphenylamino)-fluorene units have shown promising results as electrochromic materials, demonstrating reversible electrochromic properties with potential applications in smart windows and displays (Ningwei Sun et al., 2016).
Antifungal and Antiviral Research
Pyrimidine derivatives have been explored for their antifungal and antiviral properties, indicating their broad-spectrum biological activity:
- New pyrido[2,3-d]pyrimidine derivatives have shown significant antifungal activities, suggesting their potential as leads for the development of new antifungal agents (F. Hanafy, 2011).
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-11-16(18(24)22-14-9-5-6-10-15(14)26-2)17(23-19(25)21-11)12-7-3-4-8-13(12)20/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBIKYVKOCJGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-cyano-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2515579.png)
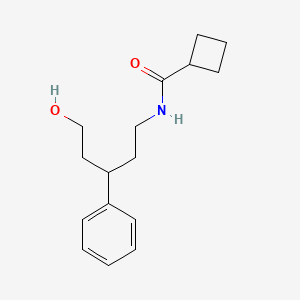
![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2515582.png)


![(Z)-methyl 4-((3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2515587.png)
![ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2515588.png)
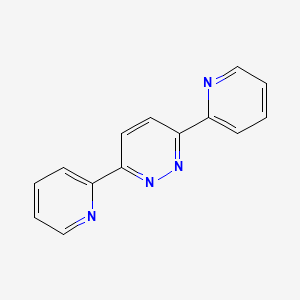
![4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride](/img/structure/B2515596.png)
![N-cyclopentyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2515597.png)
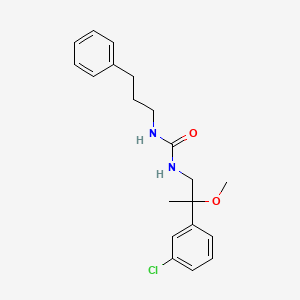
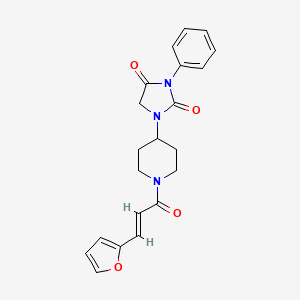
![N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B2515600.png)